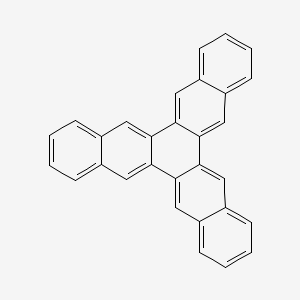

Trinaphthylene

Description

Structure

3D Structure

Properties

CAS No. |

196-62-3 |

|---|---|

Molecular Formula |

C30H18 |

Molecular Weight |

378.5 g/mol |

IUPAC Name |

trinaphthylene |

InChI |

InChI=1S/C30H18/c1-2-8-20-14-26-25(13-19(20)7-1)27-15-21-9-3-4-11-23(21)17-29(27)30-18-24-12-6-5-10-22(24)16-28(26)30/h1-18H |

InChI Key |

PGXOVVAJURGPLL-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C3C(=CC2=C1)C4=CC5=CC=CC=C5C=C4C6=CC7=CC=CC=C7C=C36 |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C4=CC5=CC=CC=C5C=C4C6=CC7=CC=CC=C7C=C36 |

Other CAS No. |

196-62-3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Trinaphthylene and Its Derivatives

Regioselective and Stereoselective Synthesis of Trinaphthylene Cores

Achieving control over the spatial arrangement of atoms (stereochemistry) and the site of bond formation (regiochemistry) is paramount in modern organic synthesis. For a large, symmetric molecule like this compound, these principles are applied to create complex, functional derivatives, including those with specific chiral properties.

The construction of the this compound skeleton relies on the efficient formation of multiple carbon-carbon (C-C) bonds. Several powerful strategies have been developed to assemble this intricate architecture.

One prominent method is the palladium-catalyzed [2+2+2] cyclotrimerization of arynes . mdpi.comresearchgate.net Arynes are highly reactive intermediates that can be generated in a controlled manner from precursors like ortho-silylaryl triflates. researchgate.netresearchgate.net In this reaction, three aryne molecules, such as a naphthalyne precursor, are catalytically joined to form the central triphenylene (B110318) core of the this compound molecule. researchgate.net This methodology has proven to be quite broad, allowing for the synthesis of a variety of substituted this compound derivatives and other PAHs. researchgate.net For instance, a series of substituted trinaphthylenes was first synthesized using this approach, which provides a pathway to novel disk-shaped PAHs. researchgate.netgoogle.com The synthesis of this compound itself from a naphthalyne precursor was achieved in a 41% yield. tesisenred.net

Another key strategy is the Yamamoto-type coupling reaction , which involves the homocoupling of aryl halides using a nickel(0) complex. tesisenred.net This reaction has been effectively used to prepare symmetrically substituted trinaphthylenes and larger star-shaped PAHs. tesisenred.net Specifically, the use of Ni(COD)₂ as a promoter for the cyclotrimerization of dibromonaphthalene derivatives has yielded various hexa-alkoxy-substituted trinaphthylenes with yields ranging from 38% to 65%. nih.gov

Diels-Alder reactions represent a classic yet powerful tool for forming six-membered rings and have been applied to the synthesis of this compound derivatives. researchgate.net This cycloaddition reaction can be used to build up the necessary polycyclic framework. researchgate.net For example, this compound carboximides have been synthesized through Diels-Alder reactions between in situ generated radialenes and N-alkylmaleimides. researchgate.net

Table 1: Comparison of Key C-C Bond Formation Strategies for this compound Synthesis

| Synthetic Method | Catalyst/Promoter | Precursor Type | Typical Yields | Reference |

|---|---|---|---|---|

| Aryne Cyclotrimerization | Palladium Catalyst | Naphthalyne Precursor | 34-41% | tesisenred.netresearchgate.net |

| Yamamoto Coupling | Ni(COD)₂ | Dibromonaphthalene | 38-65% | nih.gov |

| Diels-Alder Reaction | (Not specified) | In situ generated radialenes | (Not specified) | researchgate.net |

Introducing chirality into the this compound system, creating molecules that are non-superimposable on their mirror images, is a significant synthetic challenge that opens avenues for applications in chiroptical materials. chemrxiv.org Enantioselective synthesis aims to produce a single enantiomer, while diastereoselective synthesis controls the formation of stereoisomers that are not mirror images. mdpi.com

A highly diastereoselective method has been demonstrated in the synthesis of a novel benzocyclotrimer. magtech.com.cn The reaction produces syn and anti diastereomers, which can subsequently be aromatized to form this compound, thereby transferring the stereochemical information from the precursor to the final PAH. magtech.com.cn

While the direct enantioselective synthesis of chiral trinaphthylenes is a developing area, approaches used for related chiral arenes offer a clear path forward. nih.gov For instance, a method for synthesizing triaxially chiral naphthalenes has been developed using a Ni(II)-catalyzed Diels–Alder reaction followed by dehydrative aromatization. chemrxiv.org This strategy, which yields products with excellent enantioselectivity, could potentially be adapted for the construction of chiral this compound cores. chemrxiv.org Similarly, the synthesis of chiral quinohelicenes via organocatalyzed reactions highlights another effective strategy for creating helical chirality in polyaromatic systems, which could be extended to this compound derivatives. mdpi.com The creation of propeller-like structures, which are inherently chiral, through Diels-Alder reactions also points toward viable routes to enantiomerically enriched trinaphthylenes.

Transition Metal-Catalyzed Coupling Reactions in this compound Synthesis

Transition metals, particularly palladium and nickel, are central to many modern synthetic strategies for building complex aromatic systems like this compound. dokumen.pub They catalyze a wide array of transformations, including cross-coupling and cyclization reactions, with high efficiency and selectivity. researchgate.netresearchtrends.net

The advancement of this compound synthesis is closely linked to the development of new and improved catalytic systems.

For Yamamoto-type couplings, bis(1,5-cyclooctadiene)nickel(0) (Ni(COD)₂) is a commonly used and effective stoichiometric reagent for the cyclotrimerization of ortho-dibromoarenes to form the triphenylene core. tesisenred.netnih.gov This method is particularly advantageous for creating electron-deficient systems that are difficult to prepare via other oxidative methods. tesisenred.net

In the realm of aryne cyclotrimerization, various palladium catalysts are employed. mdpi.comresearchgate.net These reactions often use precursors such as 2-trimethylsilylphenyl triflates or 2-bromoaryl boronic esters to generate the reactive aryne species in situ. researchgate.net The development of novel catalyst systems aims to improve efficiency and sustainability. For example, research into heterogeneous catalysts, which are easily separated and recycled, and the use of more environmentally friendly reaction media are active areas of investigation for the synthesis of related PAHs. researchgate.net Furthermore, the design of novel biopolymer-based nanomagnetic catalysts and metal-organic frameworks (MOFs) for other complex organic transformations points to future possibilities for developing reusable and highly active catalysts for this compound synthesis. chim.it

Table 2: Catalytic Systems Used in this compound Synthesis

| Catalyst System | Reaction Type | Function | Reference |

|---|---|---|---|

| Ni(COD)₂ | Yamamoto Coupling | Promotes homocoupling of aryl bromides | tesisenred.netnih.gov |

| Palladium Complexes | Aryne Cyclotrimerization | Catalyzes [2+2+2] cycloaddition of arynes | mdpi.comresearchgate.netgoogle.com |

| Iron(III) Chloride | Oxidative Cyclization | Promotes cyclotrimerization of dialkoxybenzenes (for triphenylenes) | nih.gov |

Photochemical and Electrochemical Synthetic Routes to this compound Systems

Photochemical and electrochemical methods offer alternative, often milder, conditions for synthesizing complex molecules by using light or electricity to drive reactions.

Photochemical synthesis , particularly the oxidative photocyclization of stilbene-type molecules, is a well-established method for forming phenanthrenes and other polycyclic aromatic systems. The reaction typically involves a UV-light-promoted 6π-electron electrocyclic ring-closing of a cis-stilbene (B147466) derivative to form a dihydro-intermediate, which is then oxidized to the final aromatic product. While this method is widely used for many PAHs, its specific application for the final cyclization step to form the this compound core is a logical but less documented extension. researchgate.net The photophysics of related hexaazathis compound (HATN) have been studied, noting a photochemical reaction in methanol, which suggests the potential for light-induced transformations in the this compound family.

Electrochemical synthesis provides a powerful, reagent-free approach to forming C-C bonds through controlled anodic oxidation. magtech.com.cn This strategy has been successfully employed for the synthesis of binaphthalene derivatives via the dehydrogenative coupling of 2-naphthylamines, using electricity as a "green" oxidant to produce H₂ as the only byproduct. magtech.com.cn Another relevant technique is the electrochemical exfoliation of graphite, which can produce graphene nanoflakes and other polycyclic aromatic hydrocarbons. mdpi.comresearchgate.netnih.gov A facile method for creating triangle-shaped graphene nanoflakes via electrochemical exfoliation has been reported, demonstrating that electrochemical methods can be used to generate structures with geometries analogous to this compound.

Exploration of Non-Conventional Activation Methods

Traditional synthetic routes often rely on prolonged heating, but non-conventional activation methods are gaining prominence for their ability to accelerate reaction rates and, in some cases, provide access to unique morphologies.

Microwave-Assisted Synthesis (MAS): This technique has proven effective in rapidly producing crystalline porous polymers and metal-organic frameworks (MOFs). mdpi.comorientjchem.org In MAS, microwave irradiation directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. orientjchem.org This direct energy transfer can create localized "hot spots" that accelerate crystallization and significantly reduce reaction times from days or hours to minutes or even seconds. mdpi.comorientjchem.org For instance, microwave-assisted methods have been employed to synthesize MOFs with components similar to this compound, such as Cu-HHTP (hexahydroxytriphenylene), where controlling the solvent composition under microwave irradiation allowed for the formation of specific 0D, 1D, and 2D crystal morphologies. rsc.org The synthesis of Ti/BTB-MOF, using 1,3,5-Tris(4-carboxyphenyl)benzene, was achieved in just 15 minutes under microwave irradiation, a method described as fast, controllable, and economical. frontiersin.org This approach often results in the formation of materials with small particle sizes but high surface areas and excellent stability. mdpi.comorientjchem.org

Photochemical Synthesis: Light can be used as a reagent to induce specific chemical transformations, often under mild conditions. chemrxiv.org Photochemical reactions can proceed through the formation of excited-state species or highly reactive intermediates like radicals. rsc.orgnih.gov For example, the photochemical conversion of (2E,4E)-5-(anthracen-9-yl)-2-cyanopenta-2,4-dienamide to its (2E,4Z) isomer is achieved using a commercial blue LED. chemrxiv.org While direct photochemical synthesis of the this compound core is less common, the principles are applicable for specific functionalization or polymerization steps involving photosensitive groups attached to the this compound scaffold.

Other Methods:

Sonochemical Method: This technique uses ultrasound to induce acoustic cavitation, creating transient hot spots with extreme temperatures and pressures that can drive chemical reactions. It is noted as a facile, efficient, and inexpensive method for synthesizing certain MOFs. orientjchem.org

Supercritical Carbon Dioxide (scCO₂) Drying: While not a synthesis method itself, this is a gentler activation (solvent removal) technique that can prevent the collapse of porous frameworks, preserving the crystallinity and porosity of materials like COFs, which can be built from this compound-like precursors. orientjchem.orgnih.gov

Table 1: Comparison of Conventional and Non-Conventional Activation Methods in Framework Synthesis

| Activation Method | Principle | Typical Reaction Time | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Conventional Heating | Transfer of thermal energy from an external source through the vessel to the reactants. | Hours to days | Simple setup; good for large crystal growth. | Slow; energy-intensive; potential for side reactions. |

| Microwave-Assisted | Direct interaction of microwave radiation with polar molecules, causing rapid, uniform heating. orientjchem.org | Seconds to hours mdpi.comorientjchem.org | Extremely fast; energy-efficient; can produce unique morphologies. rsc.org | May not produce crystals large enough for single-crystal X-ray diffraction. orientjchem.org |

| Sonochemical | Acoustic cavitation creates localized high-energy hot spots. orientjchem.org | Varies | Fast; inexpensive; operates at ambient bulk temperature. | Often produces small or amorphous particles. orientjchem.org |

| Photochemical | Use of light energy to excite molecules and initiate reactions. chemrxiv.orgnih.gov | Varies | High selectivity; mild reaction conditions; temporal and spatial control. | Requires photosensitive reactants; can have quantum yield limitations. |

Reaction Pathways and Intermediate Characterization

Understanding the step-by-step molecular transformations (reaction pathways) and identifying transient species (intermediates) is crucial for optimizing synthetic protocols and controlling product formation. mt.com

Key Synthetic Pathways:

Palladium-Catalyzed Aryne Cyclotrimerization: This is a powerful method for constructing the this compound core. researchgate.netresearchgate.net The reaction involves the generation of highly reactive aryne intermediates, typically from trimethylsilyl (B98337) aryl triflates, which then undergo a palladium-catalyzed cyclotrimerization to form the disk-shaped this compound system. researchgate.net This approach is modular and can be used to prepare a series of substituted derivatives. researchgate.net

Nickel-Mediated Yamamoto-Type Coupling: This method is particularly effective for synthesizing substituted trinaphthylenes, including electron-deficient systems that are challenging to create via other routes like the Scholl reaction. researchgate.net The pathway involves an intramolecular triple cyclization of a suitably designed precursor, promoted by a nickel(0) complex like Ni(cod)₂. researchgate.net For example, 2,3,8,9,14,15-hexahydroxythis compound (HHTN) has been synthesized in high yield using this approach, followed by a demethylation step. researchgate.net

Diels-Alder Reactions: This cycloaddition reaction is a key strategy for building complex polycyclic aromatic compounds. researchgate.net In the context of this compound derivatives, an in situ generated nih.govradialene can act as a diene, reacting with dienophiles like N-alkylmaleimides to form this compound carboximides. researchgate.net

Intermediate Characterization: The identification of reaction intermediates is critical for confirming a proposed reaction mechanism. mt.com Since many intermediates are transient, in-situ spectroscopic techniques are invaluable.

In-situ FTIR Spectroscopy (ReactIR): This technique provides real-time vibrational spectra of a reaction mixture, allowing researchers to track the concentration of reactants, products, and intermediates as a function of time and reaction conditions. mt.com It can confirm the formation and consumption of specific species, providing direct evidence for mechanistic steps. mt.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Variable concentration ¹H NMR studies can provide evidence for aggregation in solution, a key property of discotic molecules like trinaphthylenes. researchgate.net Specialized NMR experiments can also help elucidate the structure of stable intermediates.

Scanning Tunneling Microscopy (STM): For on-surface synthesis, STM can be used to visualize precursor molecules and the intermediates formed after thermal annealing at specific temperatures, providing a direct image of the reaction pathway on a surface. researchgate.net For instance, the intramolecular cyclodehydrogenation of a trinaphthalene precursor on a gold surface was monitored, identifying an intermediate species before the final planarization step. researchgate.net

Modular Synthesis and Functionalization Strategies for this compound Derivatives

A key advantage of modern synthetic chemistry is the ability to create complex molecules in a modular fashion, allowing for the systematic variation of functional groups to tune material properties. nih.gov This is particularly relevant for this compound, where peripheral functional groups dictate solubility, self-assembly, and electronic characteristics.

Post-Synthetic Modification of this compound Scaffolds

Post-synthetic modification (PSM) involves the chemical transformation of functional groups on a pre-formed molecular scaffold. researchgate.net This strategy avoids the need to re-synthesize the entire molecule from scratch for each new derivative and allows for the introduction of functionalities that might not be compatible with the initial core-forming reaction conditions. nih.gov

Annulative π-Extension (APEX): This powerful strategy constructs complex polycyclic aromatic hydrocarbons by building upon a pre-existing core. researchgate.net For example, Diels-Alder reactions on a this compound core can be considered a type of single-step APEX reaction, efficiently extending the π-system. researchgate.net

Modification of Covalent Organic Frameworks (COFs): In cases where direct synthesis of a complex this compound-based structure is hindered by the low solubility of conjugated linkers, a PSM approach can be used. researchgate.net For instance, researchers have successfully constructed hexabenzo-trinaphthylene-based COF photocatalysts through the post-synthetic annulation of a more soluble, pre-formed 3D COF. researchgate.net

Functional Group Interconversion: Simple chemical reactions can be performed on substituents attached to the this compound core. A prime example is the demethylation of hexamethoxythis compound to generate 2,3,8,9,14,15-hexahydroxythis compound (HHTN), a key ligand for creating 2D conductive MOFs. researchgate.net Similarly, amino groups on a scaffold can be functionalized via alkylation or reductive amination. google.com

Synthesis of this compound-Based Polymers and Copolymers

Incorporating the rigid, discotic this compound unit into polymer backbones can lead to materials with unique thermal, electronic, and self-assembly properties. The synthesis can involve either polymerizing functionalized this compound monomers or using them as cross-linking agents.

Copolymerization via Suzuki and Stille Coupling: this compound derivatives bearing appropriate functional groups (e.g., boronic esters or halides) can be copolymerized with other aromatic monomers. This approach has been used extensively for related polycyclic aromatic hydrocarbons like azulene, which has been copolymerized with fluorene (B118485) and thiophene (B33073) units to create materials with tunable optical and electronic properties. beilstein-journals.org The ratio of different monomers can be varied to precisely control the final polymer's characteristics. beilstein-journals.org

Ring-Opening Metathesis Polymerization (ROMP): While direct ROMP of this compound is not common, derivatives containing polymerizable motifs like norbornene can be synthesized. For example, benzonorbornadiene derivatives, prepared via a Diels-Alder reaction between benzynes and cyclopentadiene, can undergo ROMP to create polymers with high thermal stability. researchgate.net A similar strategy could be envisioned where a this compound unit is appended to a norbornene monomer before polymerization.

Condensation Polymerization: this compound derivatives with di-functional groups like diols or diamines can be used as monomers in condensation polymerization with complementary monomers (e.g., diacyl chlorides or dianhydrides) to form polyesters or polyimides.

Table 2: Examples of Synthetic Strategies for this compound-Based Polymers

| Polymerization Strategy | Monomer Type | Resulting Polymer Type | Key Features |

|---|---|---|---|

| Suzuki Coupling | Dihalo-trinaphthylene and an aromatic diboronic acid (or vice versa). beilstein-journals.org | Conjugated Copolymer | Tunable electronic properties; good thermal stability. |

| Ring-Opening Metathesis Polymerization (ROMP) | This compound appended with a strained olefin (e.g., norbornene). researchgate.net | Addition Polymer with this compound Pendants | Controlled molecular weight and dispersity; access to block copolymers. |

| Condensation Polymerization | Diol- or diamine-functionalized this compound and a diacid derivative. | Polyester, Polyamide, or Polyimide | High thermal stability; potential for liquid crystalline phases. |

Reactivity and Reaction Mechanisms of Trinaphthylene Systems

Electrophilic and Nucleophilic Reactions on Trinaphthylene Frameworks

The π-electron cloud of this compound is susceptible to attack by both electrophiles and nucleophiles, with the regioselectivity and reaction feasibility being highly dependent on the electronic properties of the system and the presence of any substituents.

Electrophilic Aromatic Substitution (EAS): In electrophilic aromatic substitution reactions, such as nitration and sulfonation, the regioselectivity is determined by the positions of highest electron density within the this compound core. The mechanism typically involves the formation of a resonance-stabilized carbocation intermediate, known as a σ-complex or arenium ion. The stability of this intermediate dictates the preferred site of attack. For unsubstituted this compound, computational models are often required to predict the most nucleophilic positions. The formation of the σ-complex is generally the rate-limiting step in these reactions. nih.gov

For substituted this compound derivatives, the directing effects of the substituents play a crucial role. Electron-donating groups (EDGs) activate the ring towards electrophilic attack and direct incoming electrophiles to the ortho and para positions relative to the substituent. This is due to the stabilization of the positive charge in the arenium ion through resonance or inductive effects. Conversely, electron-withdrawing groups (EWGs) deactivate the ring and direct electrophiles to the meta position, as this avoids placing the positive charge of the intermediate adjacent to the electron-deficient carbon bearing the substituent. libretexts.org

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on a Monosubstituted this compound Derivative

| Substituent Type | Position of Substituent | Predicted Major Product(s) |

| Electron-Donating (e.g., -OCH₃) | C-1 | 2- and 4-substituted |

| Electron-Withdrawing (e.g., -NO₂) | C-1 | 3-substituted |

Note: The numbering of positions is illustrative and would depend on the specific isomer of monosubstituted this compound.

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution on an unsubstituted this compound framework is generally difficult due to the electron-rich nature of the aromatic system. However, if the this compound core is functionalized with potent electron-withdrawing groups (e.g., nitro groups), SNAr can occur. mdpi.commdpi.comresearchgate.net The mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks the carbon atom bearing a suitable leaving group (such as a halide), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized and stabilized by the electron-withdrawing groups. In the subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored. For this mechanism to be effective, the electron-withdrawing group must be positioned ortho or para to the leaving group to allow for effective resonance stabilization of the Meisenheimer complex.

When a this compound molecule is chiral, for instance, due to the presence of a stereocenter in a substituent or due to inherent helical chirality in a derivative, reactions can proceed with specific stereochemical outcomes. The synthesis of chiral polycyclic aromatic hydrocarbons can be achieved through stereospecific methods, where the chirality of the starting material dictates the chirality of the product. rsc.orgrsc.org

In reactions of chiral this compound systems, if the reaction occurs at a site remote from the chiral center, the chirality is typically retained. However, if the reaction involves the chiral center itself or its immediate vicinity, the stereochemical outcome can be retention, inversion, or racemization, depending on the reaction mechanism. For instance, a reaction proceeding through a planar carbocation intermediate at a stereocenter would likely lead to a racemic mixture of products. In contrast, a concerted mechanism or a mechanism involving a chiral intermediate can lead to a stereoselective or stereospecific transformation, yielding a predominance of one stereoisomer. masterorganicchemistry.com The stereospecific synthesis of chiral phosphorus-containing PAHs has been demonstrated, where an axial-to-central chirality transfer occurs. rsc.org

Pericyclic and Radical Reactions Involving this compound Moieties

Beyond ionic reactions, the this compound system can also participate in pericyclic and radical reactions, which provide alternative pathways for its functionalization.

The extended π-system of this compound allows it to act as a diene component in cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orgsigmaaldrich.comorganic-chemistry.orgebsco.com The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. wikipedia.orgsigmaaldrich.com The feasibility and rate of the Diels-Alder reaction with PAHs are influenced by the electronic nature of both the PAH (the diene) and the dienophile. Typically, the reaction is facilitated by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. organic-chemistry.orgebsco.com

Studies on a range of PAHs have shown that their reactivity as dienes in the Diels-Alder reaction generally increases with the size of the π-system. This suggests that larger PAHs like this compound would be more reactive than smaller ones such as naphthalene (B1677914) or anthracene. The reaction typically occurs across a "bay region" of the PAH, where the diene character is more pronounced. The synthesis of this compound triimides has been achieved through Diels-Alder reactions, highlighting the utility of this reaction in constructing complex this compound derivatives. researchgate.net

Table 2: General Reactivity Trends in Diels-Alder Reactions of PAHs

| Polycyclic Aromatic Hydrocarbon | Relative Reactivity as Diene |

| Naphthalene | Low |

| Anthracene | Moderate |

| Tetracene | High |

| This compound (predicted) | High to Very High |

Radical reactions offer a complementary approach to the functionalization of this compound. These reactions are typically initiated by light, heat, or a radical initiator. youtube.com

Radical Bromination: The introduction of a bromine atom onto the this compound framework can be achieved via a free-radical chain mechanism. byjus.com This process involves initiation, propagation, and termination steps. In the initiation step, bromine molecules are homolytically cleaved to form bromine radicals. During propagation, a bromine radical abstracts a hydrogen atom from the this compound core to generate a trinaphthyl radical, which then reacts with another molecule of bromine to yield the brominated product and a new bromine radical. byjus.com The regioselectivity of radical bromination on PAHs is governed by the stability of the resulting radical intermediate.

Radical Arylation: The C-H bonds of this compound can be directly arylated through radical pathways. For instance, the palladium-catalyzed arylation of triphenylene (B110318), an isomer of this compound, with aryliodonium salts has been shown to proceed with high selectivity. researchgate.net The proposed mechanism involves the formation of aryl radicals. researchgate.net This method provides a direct route to π-extended PAH systems. nih.gov The arylation of various PAHs has been demonstrated to occur selectively at specific positions, such as the K-region of pyrene (B120774) and phenanthrene. nih.gov

Metalation and Organometallic Transformations of this compound

The carbon-hydrogen bonds of this compound can be deprotonated by strong bases, a process known as metalation, to form organometallic intermediates. These intermediates are powerful nucleophiles that can react with a variety of electrophiles, allowing for the introduction of a wide range of functional groups.

A key strategy for achieving regioselective metalation is Directed Ortho-Metalation (DoM) . chem-station.comwikipedia.org In this approach, a directing metalation group (DMG) on the this compound ring coordinates to an organolithium reagent, directing the deprotonation to the adjacent ortho position. wikipedia.org Common DMGs include groups with heteroatoms that can act as Lewis bases, such as methoxy, tertiary amine, and amide groups. wikipedia.org This method provides excellent control over the site of functionalization, which is often difficult to achieve through electrophilic substitution reactions that may yield mixtures of ortho and para isomers. uwindsor.ca

Furthermore, the π-system of this compound can act as a ligand to coordinate with transition metals, forming organometallic complexes. ntu.edu.sgsamipubco.com The synthesis of such complexes can be achieved by reacting this compound or its derivatives with appropriate metal precursors. nih.gov These organometallic complexes can exhibit interesting catalytic, electronic, and photophysical properties. The interaction between the metal center and the extended π-system of the this compound ligand can significantly alter the electronic structure and reactivity of both components.

Synthesis and Reactivity of this compound Metal Complexes

While direct experimental reports on the synthesis and reactivity of this compound metal complexes are limited in the reviewed literature, insights can be drawn from related triangular polycyclic aromatic hydrocarbon systems, such as hexaazathis compound (HATN) and triangulene derivatives. The planar, electron-rich framework of this compound is expected to serve as a versatile ligand for various transition metals.

The synthesis of such complexes would likely involve the direct reaction of a this compound precursor with a suitable metal salt or organometallic precursor. The coordination could occur through π-stacking interactions, where the metal center binds to the face of the aromatic system, or through the formation of sigma bonds if appropriate functional groups are present on the this compound core.

For instance, studies on hexaazathis compound (HATN), a nitrogen-containing analogue of this compound, have demonstrated the successful synthesis of mononuclear and dinuclear tricarbonylrhenium(I) complexes. rsc.org In these complexes, the HATN ligand coordinates to the metal center, and the resulting structures exhibit interesting electrochemical and spectroscopic properties. rsc.org The synthesis of related trinuclear all-metal aromatic complexes has also been reported, showcasing unique catalytic activities. nih.gov

The reactivity of hypothetical this compound metal complexes would be influenced by both the metal center and the electronic properties of the this compound ligand. The extended π-system of this compound could participate in electron transfer processes, and the metal center could catalyze a variety of organic transformations.

Table 1: Comparison of Related Ligands for Metal Complex Synthesis

| Ligand | Metal Complexes Formed | Key Features of Complexes |

| Hexaazathis compound (HATN) | Mononuclear and dinuclear Re(I) complexes | Ligand-based reductions, intramolecular charge transfer. rsc.org |

| Triangulene Derivatives | On-surface synthesis with metal substrates (Au, Ag) | Charge transfer between molecule and substrate, formation of radical ions. nih.govacs.org |

| Dehydrobenzo researchgate.netannulene (DBA) | Self-assembled networks on surfaces | Formation of honeycomb and Kagomé networks. acs.org |

Applications in Organometallic Catalysis

The potential applications of this compound metal complexes in organometallic catalysis are vast, though currently underexplored. By analogy with other polycyclic aromatic hydrocarbon-metal complexes, it is anticipated that this compound-based catalysts could be active in a range of reactions. The large, planar surface of this compound could provide a platform for substrate binding and activation, while the electronic tunability of the ligand could be used to modulate the catalytic activity of the metal center.

Potential catalytic applications could include:

Hydrogenation and Dehydrogenation Reactions: The extended π-system could facilitate the activation of small molecules like hydrogen.

Cross-Coupling Reactions: The metal center could mediate the formation of carbon-carbon and carbon-heteroatom bonds.

Polymerization: The defined geometry of the complex could influence the stereochemistry of polymerization reactions.

Research on trinuclear all-metal aromatic complexes has demonstrated their efficacy in C-C forming cascades and cross-coupling reactions, often exhibiting superior chemoselectivity and robustness compared to their mononuclear counterparts. nih.gov This suggests that this compound, with its potential to form multinuclear metal complexes, could be a promising ligand for the development of novel catalysts.

Oxidation and Reduction Chemistry of this compound Frameworks

The redox properties of polycyclic aromatic hydrocarbons are a key aspect of their chemistry, influencing their electronic behavior and reactivity. wikipedia.orgku.dkresearchgate.netnih.gov this compound, with its unique triangular arrangement of fused naphthalene units, is expected to exhibit rich and interesting redox chemistry.

Generation and Characterization of this compound Radical Cations and Anions

The generation of radical ions from polycyclic aromatic hydrocarbons is a well-established phenomenon. wikipedia.org The oxidation of this compound would lead to the formation of a radical cation, while reduction would produce a radical anion. These processes involve the removal or addition of an electron from the highest occupied molecular orbital (HOMO) or to the lowest unoccupied molecular orbital (LUMO) of the molecule, respectively.

Studies on triangulene and its derivatives have shown that radical ions can be generated through on-surface synthesis on metal substrates like Au(111) and Ag(111). nih.govacs.org In these systems, electron transfer occurs between the molecule and the substrate, leading to the formation of a positively charged molecule on Au(111) and a negatively charged molecule on Ag(111). nih.govacs.org This charge transfer has been shown to influence the molecular symmetry and magnetic properties of the triangulene derivatives. nih.govacs.org

The characterization of these radical ions can be achieved through a variety of spectroscopic and microscopic techniques. Scanning tunneling microscopy (STM) and spectroscopy (STS) can provide information about the electronic structure and charge state of the molecules on a surface. sci-hub.sescispace.comnih.gov Electron paramagnetic resonance (EPR) spectroscopy is a powerful tool for studying species with unpaired electrons, such as radical ions, and can provide information about their electronic and magnetic properties.

Table 2: Properties of Radical Ions of Related Polycyclic Aromatic Hydrocarbons

| Molecule | Method of Generation | Observed Species | Key Findings |

| Aza-triangulene | On-surface synthesis on Au(111) | Radical cation (7+) | Exhibits a triplet ground state and D3h symmetry. nih.govacs.org |

| Aza-triangulene | On-surface synthesis on Ag(111) | Radical anion (7-) | Exhibits a closed-shell ground state and D3h symmetry. nih.govacs.org |

| Triangulene | On-surface synthesis | Neutral diradical | High chemical reactivity. sci-hub.senih.govnus.edu.sg |

Redox Cycling and Electron Transfer Processes

The ability of this compound to undergo reversible oxidation and reduction processes, known as redox cycling, is a key feature of its electron transfer chemistry. This property is fundamental to its potential applications in electronic devices and as a component in redox-active materials.

The kinetics and thermodynamics of electron transfer to and from the this compound framework would be influenced by its electronic structure, the solvent environment, and the nature of the electron donor or acceptor. The large, conjugated π-system of this compound is expected to facilitate rapid electron transfer.

The study of hexaazathis compound (HAT) derivatives has provided insights into the redox behavior of related systems. HAT exhibits three reversible reduction processes, attributed to the consecutive reduction of its three pyrazine (B50134) rings. researchgate.net The electron acceptor ability of the HAT core is a key feature of its chemistry. researchgate.net Similarly, this compound is expected to be a good electron acceptor, and its redox potentials could be tuned by the introduction of electron-donating or electron-withdrawing substituents.

The study of redox-active polycyclic aromatic hydrocarbons is crucial for understanding their potential in various applications, from organic electronics to the development of new catalytic systems. ku.dkresearchgate.netnih.gov The unique triangular geometry of this compound makes it a particularly interesting candidate for further investigation in this field.

Computational and Theoretical Studies of Trinaphthylene Architectures

Quantum Chemical Investigations of Trinaphthylene Electronic Structure

Quantum chemistry offers powerful tools to elucidate the electronic characteristics of complex molecules like this compound. basquequantum.eus Methodologies such as Density Functional Theory (DFT) and post-Hartree-Fock methods are instrumental in understanding both the ground and excited electronic states.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) has become a popular and versatile method for investigating the electronic structure of many-body systems, including atoms and molecules. wikipedia.org It is a quantum mechanical modeling method that allows for the determination of a system's properties based on its electron density. wikipedia.orgukm.my The theory is founded on the Hohenberg-Kohn theorems, which establish that the ground-state properties of a system are uniquely determined by its electron density. ukm.my Practical applications of DFT often involve solving the Kohn-Sham equations, which approximate the many-electron problem as a system of non-interacting electrons in an effective potential. ukm.my

DFT calculations are widely used to determine the ground-state equilibrium geometry and other fundamental electronic properties of molecules. For instance, in the study of hexaazathis compound (HATN), DFT calculations were employed to determine its ground-state equilibrium geometry. researchgate.net Theoretical calculations on various substituted pyrrolidinones using DFT have been performed to investigate their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial in understanding their reactivity. arabjchem.org

DFT has been instrumental in the development of new materials by enabling the prediction of their properties. mdpi.com Despite its successes, challenges remain, particularly in accurately describing intermolecular interactions, charge transfer excitations, and strongly correlated systems. wikipedia.org

Table 1: Ground State Properties of this compound from DFT Calculations

| Property | Description |

|---|---|

| HOMO Energy | The energy of the Highest Occupied Molecular Orbital, related to the molecule's ability to donate electrons. |

| LUMO Energy | The energy of the Lowest Unoccupied Molecular Orbital, related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, which is an indicator of molecular stability and reactivity. |

| Bond Lengths | The equilibrium distances between atomic nuclei, providing insight into the molecular structure. |

| Electron Density | The probability of finding an electron at a particular point in space, which determines many of the molecule's properties. ukm.my |

Post-Hartree-Fock Methods for Excited State Analysis

While DFT is powerful for ground-state properties, post-Hartree-Fock methods are often necessary for an accurate description of electronic excited states. catalysis.blognumberanalytics.com The Hartree-Fock method itself neglects electron correlation, which is the interaction between electrons. ststephens.net.in Post-Hartree-Fock methods aim to correct this by including electron correlation effects. catalysis.blognumberanalytics.com

Common post-Hartree-Fock methods include:

Configuration Interaction (CI): This method improves upon the Hartree-Fock approximation by considering multiple electron configurations, which is particularly important for describing excited states. catalysis.blog

Coupled Cluster (CC) Theory: Known for its high accuracy, CC theory systematically incorporates electron correlation. catalysis.blog The CCSD(T) method, a variant of CC theory, is often considered a "gold standard" for accurate calculations. numberanalytics.com

Møller-Plesset Perturbation Theory (MP2): This method adds correlation energy through perturbation theory, offering a balance between accuracy and computational cost. catalysis.blogststephens.net.in MP2 calculations typically recover a significant portion of the correlation energy. ststephens.net.in

These methods are crucial for understanding the photophysical properties of molecules. For example, in the study of hexaazathis compound (HATN), the ADC(2) method, a post-Hartree-Fock approach, was used to investigate its photophysical properties, revealing the character of its lowest excited singlet and triplet states. researchgate.net Similarly, a combination of DFT and multi-reference configuration interaction (DFT/MRCI) was used to study the electronic structure of thionine (B1682319) in its ground and excited states. nih.gov Such studies are essential for predicting and interpreting experimental observations like fluorescence and phosphorescence. researchgate.net

Aromaticity and Antiaromaticity in this compound Derivatives

Aromaticity is a key concept in chemistry that explains the enhanced stability and unique reactivity of certain cyclic molecules. orgosolver.comslideshare.net Conversely, antiaromaticity describes the destabilization of cyclic, planar, conjugated systems with 4n π-electrons. orgosolver.com

Aromaticity Descriptors and Global Aromaticity Indices

Several quantitative descriptors, known as aromaticity indices, have been developed to assess the degree of aromaticity. mdpi.comnumberanalytics.com These indices can be based on different molecular properties, including geometry, magnetic properties, and electronic structure. numberanalytics.com

Common aromaticity descriptors include:

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion gauges aromaticity by calculating the magnetic shielding at the center of a ring. dokumen.pubmdpi.com Negative NICS values typically indicate aromaticity, while positive values suggest antiaromaticity. dokumen.pub

Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates aromaticity based on the degree of bond length equalization in a ring. nih.gov

Para-Delocalization Index (PDI): An electronic index that measures electron delocalization between para-related atoms in a six-membered ring. mdpi.com

Aromatic Fluctuation Index (FLU): This index is based on the fluctuation of electron delocalization between adjacent atoms. chemrxiv.org

These descriptors can be used to assess both the local aromaticity of individual rings within a polycyclic system and the global aromaticity of the entire molecule. mdpi.comchemrxiv.org

Local Aromaticity and Ring Currents in this compound Rings

In polycyclic aromatic hydrocarbons like this compound, the concept of local aromaticity is crucial. It allows for the analysis of the aromatic character of individual rings within the larger molecular framework. psu.edu The application of an external magnetic field induces ring currents in the delocalized π-electrons of aromatic systems. wikipedia.orgrsc.org

These ring currents have a significant impact on the magnetic environment of the molecule. In aromatic compounds, a diatropic ring current is induced, which generates a magnetic field opposing the external field inside the ring and reinforcing it outside. wikipedia.orgscispace.com This leads to the characteristic deshielding of protons on the periphery of the aromatic ring in NMR spectroscopy. wikipedia.org Conversely, antiaromatic compounds exhibit a paratropic ring current, which flows in the opposite direction. psu.eduscispace.com

The analysis of these ring currents, often through computational methods, provides a powerful tool for understanding the local aromaticity and electronic delocalization within the different rings of this compound and its derivatives. psu.edursc.org

Conformational Analysis and Stereochemistry of this compound

Stereochemistry is the study of the three-dimensional arrangement of atoms in molecules. libretexts.org For molecules with rotational freedom around single bonds, different spatial arrangements known as conformations can exist. slideshare.netslideserve.com The study of the energy associated with these different conformations is called conformational analysis. slideshare.net

In substituted trinaphthylenes, steric hindrance between bulky substituents can lead to distorted, non-planar geometries. For example, X-ray crystallographic studies of 1,4,5,8,9,12-hexamethyltriphenylene, a related system, revealed a highly distorted C2 geometry with a significant end-to-end twist. researchgate.net Such distortions from planarity can influence the electronic properties and aromaticity of the molecule.

The interconversion between different conformations can also be studied. In the case of the hexamethyltriphenylene, variable-temperature NMR studies and molecular modeling indicated a dynamic process involving rapid interconversion between enantiomeric C2 conformations and a slower interconversion to a D3-symmetric conformation. researchgate.net This highlights the complex interplay between structure, stereochemistry, and dynamics in these types of polycyclic aromatic hydrocarbons. The study of conformations and stereochemistry is therefore essential for a complete understanding of the structure-property relationships in this compound architectures. slideserve.comucsd.edu

Potential Energy Surface Mapping for Conformational Isomers

The potential energy surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecule as a function of its geometry. researchgate.net For complex molecules like this compound, which can exist as various spatial arrangements known as conformational isomers, mapping the PES is crucial for understanding their stability and interconversion. solubilityofthings.comebsco.com The complexity of a PES increases significantly with the number of atoms in a molecule, making these calculations computationally demanding for large systems. longdom.orgnih.gov

Theoretical calculations are employed to construct the PES by systematically changing specific dihedral angles and calculating the corresponding energy. auremn.org.br The minima on this surface correspond to stable conformers. auremn.org.br For example, in dehydrobenzo nih.govannulene (DBA), a related class of compounds, theoretical studies have been instrumental in understanding their photobehavior. rsc.org The design and exploration of the PES for polycyclic systems with more than twenty atoms present significant computational challenges. mdpi.com Researchers often employ guided approaches and various computational methods, from semiempirical to density functional theory (DFT), to identify energetically favorable structures. mdpi.com

Table 1: Key Computational Methods for PES Mapping

| Method | Description | Application |

|---|---|---|

| Density Functional Theory (DFT) | A quantum mechanical method that models the electron density to calculate the energy and other properties of a system. | Commonly used for optimizing geometries and calculating energies of different conformers. mdpi.com |

| Semiempirical Methods (e.g., AM1) | A less computationally expensive alternative to ab initio methods, using parameters derived from experimental data. | Useful for initial, exhaustive screening of a large number of structures to identify promising candidates for higher-level calculations. mdpi.com |

| Ab initio Methods | Based on first principles of quantum mechanics without empirical parameters. | Provide high accuracy but are computationally intensive, often used for final energy calculations of key structures. nih.gov |

Chiroptical Properties from Theoretical Calculations (e.g., ECD, ORD)

Chiroptical spectroscopy, which includes Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), is highly sensitive to the three-dimensional structure of chiral molecules. mdpi.com Theoretical calculations have become an indispensable tool for interpreting and predicting chiroptical spectra. nih.gov

Density Functional Theory (DFT) is a widely used method to calculate the ECD and ORD spectra of chiral molecules. nih.gov These calculations can help in determining the absolute configuration of a molecule by comparing the simulated spectra with experimental data. nih.gov For instance, time-dependent DFT (TD-DFT) is used to calculate the wavelengths and rotational strengths of electronic transitions, which are the basis of ECD spectra. nih.gov

Table 2: Theoretical Approaches for Chiroptical Properties

| Property | Theoretical Method | Information Gained |

|---|---|---|

| Electronic Circular Dichroism (ECD) | Time-Dependent Density Functional Theory (TD-DFT) | Provides information on the differential absorption of left and right circularly polarized light, which is characteristic of a molecule's stereochemistry. nih.gov |

| Optical Rotatory Dispersion (ORD) | DFT-based methods | Calculates the rotation of the plane of polarized light as a function of wavelength, also dependent on the molecular chirality. nih.gov |

| Vibrational Circular Dichroism (VCD) | DFT | Measures the differential absorption of left and right circularly polarized infrared radiation, offering detailed conformational information. mdpi.comnih.gov |

Molecular Dynamics and Monte Carlo Simulations of this compound Systems

Molecular dynamics (MD) and Monte Carlo (MC) simulations are powerful computational techniques used to study the dynamic behavior of molecules and their interactions over time. nih.govnih.gov These methods are particularly valuable for understanding complex processes like self-assembly and the influence of the environment on molecular conformation. frontiersin.orgcuny.edu

Intermolecular Interactions and Self-Assembly Prediction

The self-assembly of molecules into ordered structures is driven by non-covalent intermolecular interactions. cuny.edu MD simulations can provide atomic-level insights into the specific forces, such as van der Waals and electrostatic interactions, that govern these processes. cuny.edu By simulating the behavior of multiple this compound molecules, it is possible to predict how they will aggregate and form larger assemblies. frontiersin.org

For example, MD simulations have been used to study the self-assembly of peptide-based drug amphiphiles into nanotubes, revealing the crucial role of electrostatic and van der Waals forces. cuny.edu Similarly, simulations can predict the formation of columnar phases in discotic liquid crystals, which is influenced by dipole-dipole interactions between molecules. researchgate.net Theoretical studies can also quantify intermolecular interaction energies and analyze the nature of bonding, such as charge transfer and ionicity, in molecular crystals. nih.govau.dk

Computational approaches like the Roby–Gould method can be used to analyze chemical bonding in terms of ionic and covalent contributions, offering a deeper understanding of intermolecular forces beyond simple energy calculations. au.dk

Solvent Effects on this compound Conformations

The solvent environment can significantly influence the conformation and behavior of molecules in solution. frontiersin.org MD simulations are an effective tool for studying these solvent effects by explicitly modeling the interactions between the solute (this compound) and the surrounding solvent molecules. nih.govnih.govnih.gov

Simulations can reveal how different solvents can stabilize certain conformations over others, potentially altering the molecule's properties and reactivity. frontiersin.orgchemrxiv.org For instance, simulations of pantolactone in various solvents showed that explicit solvent models could accurately capture changes in dihedral angles and conformer populations. nih.gov The choice of solvent can impact self-association behavior; for example, photophysical studies of hexaazathis compound (HATN) showed it forms H-dimers in solution, and its solubility varies greatly between different solvents like dichloromethane (B109758) and strong acids. researchgate.net

Both explicit and implicit solvent models can be used in simulations. nih.gov Explicit solvent simulations, while more computationally expensive, provide a more detailed and accurate picture of solute-solvent interactions. nih.govnih.gov Implicit solvent models, which represent the solvent as a continuum, can speed up conformational sampling but may not capture specific interactions as accurately. nih.gov The choice of model depends on the system and the specific questions being addressed. nih.gov

Table 3: Simulation Techniques for Studying this compound Systems

| Simulation Method | Key Focus | Insights Provided |

|---|---|---|

| Molecular Dynamics (MD) | Time-dependent evolution of a system. | Provides detailed information on conformational changes, diffusion, and the dynamics of self-assembly. nih.govnih.gov |

| Monte Carlo (MC) | Statistical sampling of a system's configurations. | Efficiently explores the potential energy surface to predict equilibrium properties and stable assemblies. rug.nl |

| Enhanced Sampling Techniques (e.g., Metadynamics) | Overcoming energy barriers to explore conformational space more efficiently. | Allows for the simulation of slower processes like folding or large conformational changes that are inaccessible to standard MD. nih.govcuny.edu |

Advanced Spectroscopic Characterization and Elucidation Strategies for Trinaphthylene Research

High-Resolution NMR Spectroscopy for Trinaphthylene Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including complex systems like trinaphthylenes. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. researchgate.net

Two-dimensional (2D) NMR experiments are crucial for deciphering the complex proton (¹H) and carbon (¹C) spectra of this compound derivatives, where significant signal overlap is common in 1D spectra. harvard.edu These techniques generate correlation maps that reveal relationships between different nuclei. princeton.edu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two to three bonds. sdsu.edu For a substituted this compound, COSY spectra would reveal correlations between adjacent protons on the aromatic rings, helping to piece together the spin systems within each naphthalene (B1677914) unit and confirm substitution patterns. libretexts.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a through-space correlation technique that identifies protons that are close to each other in space (typically within 5 Å), regardless of whether they are connected through bonds. harvard.edu This is particularly valuable for determining the stereochemistry and conformation of this compound derivatives, especially those with bulky substituents that may cause distortion of the planar aromatic system or for analyzing the packing in aggregates.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached (one-bond C-H coupling). sdsu.edu It is an essential tool for assigning carbon resonances in the this compound skeleton by linking them to their attached, and often more easily assigned, protons. github.io

Table 1: Hypothetical 2D NMR Data for a Substituted this compound Derivative

This interactive table illustrates the type of data obtained from various 2D NMR experiments and how it is used for structural assignment.

| Proton (¹H) Signal (ppm) | Carbon (¹³C) Signal (ppm) | COSY Correlations (¹H ppm) | HMBC Correlations (¹³C ppm) | NOESY Correlations (¹H ppm) |

| 8.15 (H-1) | 128.5 (C-1) | 7.60 (H-2) | 125.0 (C-2), 130.2 (C-4a) | 7.60 (H-2), 4.50 (CH₂) |

| 7.60 (H-2) | 125.0 (C-2) | 8.15 (H-1), 7.85 (H-3) | 128.5 (C-1), 126.8 (C-3) | 8.15 (H-1) |

| 7.85 (H-3) | 126.8 (C-3) | 7.60 (H-2) | 125.0 (C-2), 131.5 (C-12b) | 7.95 (H-4) |

| 7.95 (H-4) | 127.2 (C-4) | - | 130.2 (C-4a), 131.5 (C-12b) | 7.85 (H-3) |

| 4.50 (CH₂) | 55.3 (CH₂) | - | 128.5 (C-1), 145.0 (C-subst) | 8.15 (H-1) |

While solution-state NMR provides information on molecules in an isotropic environment, solid-state NMR (ssNMR) is a powerful technique for characterizing trinaphthylenes in their native solid forms, such as crystalline powders or amorphous materials. nih.govrsc.org In the solid state, anisotropic interactions, which are averaged out in solution, become dominant and can provide rich structural information. mdpi.com

Key aspects of ssNMR in this compound research include:

Polymorph and Phase Identification: ssNMR is highly sensitive to the local electronic environment. Different crystalline forms (polymorphs) or amorphous phases of a this compound derivative will give distinct ssNMR spectra, allowing for their identification and quantification.

Structural Refinement: ssNMR can provide crucial restraints for refining crystal structures obtained from X-ray diffraction, especially for determining the positions of light atoms like hydrogen.

Dynamics and Packing: By analyzing parameters like chemical shift anisotropy (CSA) and dipolar couplings under magic-angle spinning (MAS), ssNMR can provide insights into molecular motion and intermolecular packing arrangements within the solid material. nih.govunifi.it This is vital for understanding the bulk properties of this compound-based materials. Advanced techniques like 27Al and 31P solid-state NMR have proven effective in characterizing the structural properties of various complex molecules. nih.gov

Mass Spectrometry for this compound Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. algimed.com It is used for rapid and sensitive analysis, requiring only minute quantities of sample. nih.gov In this compound research, MS is invaluable for confirming molecular weights, determining elemental compositions, and elucidating molecular structures.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). algimed.comnih.gov This precision allows for the unambiguous determination of a molecule's elemental composition. For a newly synthesized this compound derivative, HRMS is the definitive method to confirm that the desired product has been formed by matching the experimentally measured exact mass to the theoretically calculated mass. researchgate.net This capability is crucial for distinguishing between compounds that have the same nominal mass but different elemental formulas. algimed.com

Table 2: Example of HRMS Data for this compound (C₂₄H₁₂) Verification

| Parameter | Value |

| Chemical Formula | C₂₄H₁₂ |

| Ionization Mode | ESI+ |

| Adduct | [M+H]⁺ |

| Calculated Exact Mass | 301.10120 |

| Measured Exact Mass | 301.10155 |

| Mass Error | 1.16 ppm |

| Conclusion | Elemental composition confirmed |

Tandem mass spectrometry, also known as MS/MS, is a technique where ions of a specific m/z are selected, fragmented, and then the fragment ions are mass-analyzed. wikipedia.org This process provides detailed structural information and helps to establish fragmentation pathways. youtube.comdtic.mil

In the context of this compound research, MS/MS is used to:

Confirm Structure: The fragmentation pattern of a molecule is like a fingerprint. By inducing fragmentation through collision-induced dissociation (CID), characteristic neutral losses or fragment ions are produced that can confirm the identity of the this compound core and the nature of its substituents. nih.govwikipedia.org

Distinguish Isomers: Different isomers of substituted trinaphthylenes, which have the same mass and elemental composition, will often produce distinct fragmentation patterns in an MS/MS experiment, allowing for their differentiation.

Reaction Monitoring: MS and MS/MS can be used for real-time monitoring of the synthesis of trinaphthylenes. waters.comdurham.ac.uk By analyzing small aliquots of the reaction mixture over time, researchers can track the consumption of reactants, the formation of intermediates, and the appearance of the final product, enabling optimization of reaction conditions. waters.com

Advanced Chiroptical Spectroscopies for Chiral Trinaphthylenes

When a this compound molecule is chiral, either through the introduction of chiral substituents or by inherent helical chirality, its stereochemical properties must be characterized. Advanced chiroptical spectroscopy techniques are essential for this purpose, as they measure the differential interaction of the molecule with left- and right-circularly polarized light. nih.gov

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left- and right-circularly polarized light in the UV-Visible range. The resulting spectrum is highly sensitive to the absolute configuration of the chiral molecule. nih.gov For chiral trinaphthylenes, experimental ECD spectra are often compared with spectra predicted by quantum mechanical calculations to determine the absolute configuration (e.g., P vs. M helicity) of the enantiomers. nih.gov

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of circularly polarized light in the vibrational transition region. VCD is also highly sensitive to molecular conformation and absolute configuration. mdpi.com The combination of experimental VCD data with theoretical calculations provides a powerful method for detailed stereochemical analysis of chiral this compound derivatives in solution. mdpi.com

These advanced chiroptical methods are indispensable for studying the properties and potential applications of chiral trinaphthylenes in fields such as asymmetric catalysis and materials science.

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique for determining the absolute configuration of chiral molecules like this compound, which exhibits helical chirality. nih.gov This method measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov For helically chiral systems, the two enantiomers, designated as (P)- for a right-handed helix and (M)- for a left-handed helix, produce mirror-image CD spectra.

The determination of the absolute configuration of this compound and its derivatives is typically achieved by comparing the experimental CD spectrum with theoretical spectra calculated using quantum chemical methods, such as time-dependent density functional theory (TDDFT). nih.govacs.org A close match between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for an unambiguous assignment of its absolute configuration. rsc.org The CD spectrum is characterized by Cotton effects, which are positive or negative bands corresponding to specific electronic transitions. The sign and intensity of these effects are highly sensitive to the molecule's stereochemistry. For instance, it has been established for many helicenes that the (+)-isomer, exhibiting a positive optical rotation, corresponds to the (P)-helical configuration. rsc.org

The low-energy bands in the CD spectra of helicenes are assigned to individual excited states, and their characteristics change depending on the number of fused rings and the presence of substituents. acs.org This sensitivity makes CD spectroscopy an invaluable tool in stereochemical analysis.

Table 1: Representative Relationship between Helicity and CD Spectral Features for a Helical Aromatic System

| Absolute Configuration | Optical Rotation Sign | Wavelength Range (nm) | Cotton Effect Sign |

|---|---|---|---|

| (P)-helicity | (+) | 250-300 | Negative |

| 300-350 | Positive | ||

| (M)-helicity | (-) | 250-300 | Positive |

| 300-350 | Negative |

Note: This table provides a conceptual illustration. The exact wavelengths and signs of Cotton effects are specific to the molecular structure and solvent.

Vibrational Circular Dichroism (VCD) for Conformational Studies

Vibrational Circular Dichroism (VCD) is a chiroptical technique that measures the differential absorption of circularly polarized light in the infrared region, corresponding to vibrational transitions. ru.nlthieme-connect.de VCD is exceptionally sensitive to the detailed three-dimensional structure and conformational flexibility of chiral molecules in solution. ru.nl While CD spectroscopy probes electronic transitions, VCD provides information about the spatial arrangement of atoms and functional groups, making it a powerful tool for conformational analysis. nih.govrsc.org

For complex molecules like this compound, which may adopt several conformations, VCD spectra can help identify the most stable conformers in solution. ru.nl The interpretation of VCD spectra relies heavily on comparison with theoretical calculations, typically performed using density functional theory (DFT). By simulating the VCD spectra for different possible conformers, researchers can determine which structures contribute to the experimentally observed spectrum. nih.gov

A key advantage of VCD is its high spectral resolution and the fact that its modeling primarily involves the electronic ground state, simplifying calculations compared to excited-state methods like CD. ru.nl The VCD signals often arise from the coupling between vibrational modes of different fragments within the molecule, a phenomenon known as the General Coupled Oscillator (GCO) mechanism. ru.nl This coupling is highly dependent on the relative spatial orientation of the interacting groups, providing detailed conformational insights. polimi.it

Table 2: Conceptual VCD Bands and Vibrational Mode Assignments for a Chiral Polycyclic Aromatic Hydrocarbon

| Frequency Range (cm⁻¹) | Vibrational Mode | Expected VCD Signal |

|---|---|---|

| 1600-1550 | Aromatic C=C stretch | Bisignate couplet |

| 1450-1300 | C-H in-plane bend | Strong, monosignate |

| 1200-1000 | Skeletal vibrations | Complex pattern |

| 900-700 | C-H out-of-plane bend | Strong, monosignate |

Note: This table is illustrative. Actual band positions and signs are molecule-specific.

Electronic Absorption and Emission Spectroscopies for Photophysical Characterization

The extended π-conjugated system of this compound gives rise to distinct photophysical properties that can be explored using electronic absorption (UV-Vis) and emission (fluorescence and phosphorescence) spectroscopies. These techniques provide fundamental information about the electronic structure, energy levels, and the dynamics of excited states.

UV-Vis Spectroscopy for Electronic Transitions and Energy Levels

Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule that occur upon absorption of photons in the 200–800 nm range. libretexts.orglibretexts.org For polycyclic aromatic hydrocarbons like this compound, the absorption bands observed in the UV-Vis spectrum primarily correspond to π→π* transitions, where an electron is promoted from a bonding (π) or non-bonding (n) molecular orbital to an anti-bonding (π*) molecular orbital. slideshare.netelte.huyoutube.com

The UV-Vis spectrum of this compound is characterized by several intense absorption bands. The position (λmax) and intensity (molar extinction coefficient, ε) of these bands are directly related to the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org In conjugated systems, increasing the extent of conjugation generally leads to a smaller HOMO-LUMO gap, resulting in a bathochromic (red) shift of the absorption maximum to longer wavelengths. libretexts.org The spectrum of a typical helicene shows a complex pattern of bands, with the lowest-energy transition being strongly red-shifted compared to smaller aromatic systems. nih.gov

Table 3: Typical UV-Vis Absorption Data for this compound and Related Polycyclic Aromatic Hydrocarbons

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition Type |

|---|---|---|---|---|

| This compound | Dichloromethane (B109758) | ~350, ~420 | > 50,000 | π→π* |

| Hexahelicene (B93517) | Ethanol | 258, 327 | 79,400; 63,100 | π→π* |

| Perylene | Toluene | 400, 434 | 34,000 | π→π* |

Note: Data are representative and can vary with solvent and substitution. nih.govmdpi.com

Fluorescence and Phosphorescence Spectroscopy for Excited State Dynamics

Fluorescence and phosphorescence are photoluminescence processes that provide critical information about the de-excitation pathways of electronically excited molecules. libretexts.orgyoutube.com After a molecule absorbs a photon and reaches an excited singlet state (S₁), it can relax to the ground state (S₀) by emitting a photon, a process known as fluorescence. youtube.com This process is spin-allowed and typically occurs on a nanosecond timescale. nih.gov The fluorescence emission occurs at a longer wavelength (lower energy) than the absorption, a phenomenon known as the Stokes shift. libretexts.org

Alternatively, the excited singlet state (S₁) can undergo intersystem crossing (ISC) to a lower-energy triplet state (T₁). libretexts.org Relaxation from the T₁ state to the S₀ ground state via photon emission is known as phosphorescence. This transition is spin-forbidden, resulting in much longer excited-state lifetimes, ranging from microseconds to seconds. libretexts.orgnih.gov

The efficiency of fluorescence is quantified by the fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed. wikipedia.org The excited-state lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. nih.gov These parameters are crucial for understanding the excited-state dynamics and are influenced by the molecular structure, rigidity, and environment. nih.govresearchgate.net For many polycyclic aromatic hydrocarbons, ISC can be a significant deactivation pathway, competing with fluorescence. hw.ac.ukresearchgate.net

Table 4: Representative Photophysical Data for Fluorescent Aromatic Compounds

| Compound | Solvent | Fluorescence λmax (nm) | Quantum Yield (Φf) | Lifetime (τ), ns |

|---|---|---|---|---|

| Perylene | Ethanol | 445, 475 | 0.94 | ~5 |

| Anthracene | Ethanol | 380, 401, 425 | 0.27 | ~4.9 |

| Pyrene (B120774) | Cyclohexane | 373, 384, 394 | 0.65 | ~410 |

Note: These values are for related aromatic hydrocarbons and serve as a reference for the expected behavior of this compound. researchgate.netresearchgate.net

Supramolecular Chemistry and Self Assembly of Trinaphthylene Based Systems

Design Principles for Trinaphthylene-Based Molecular Receptors and Hosts

The design of molecular receptors capable of selectively binding other molecules, or "guests," is a cornerstone of supramolecular chemistry. utlib.eeresearchgate.netamu.edu.plnih.gov this compound's scaffold provides a pre-organized platform for creating well-defined cavities and binding sites.

Host-Guest Chemistry with this compound Cavities

Host-guest chemistry involves the formation of complexes between a larger "host" molecule and a smaller "guest" molecule or ion, held together by non-covalent forces. wikipedia.org The inherent structure of this compound derivatives can create cavities suitable for encapsulating guest species. rsc.org By functionalizing the this compound core, chemists can tailor the size, shape, and chemical environment of these cavities to achieve specific binding properties. For instance, attaching flexible side chains or other molecular fragments to the this compound backbone can create three-dimensional pockets that are sterically and electronically complementary to target guests. rsc.org This approach is fundamental to creating synthetic receptors that mimic the selective binding found in biological systems. wikipedia.org

Molecular Recognition Phenomena and Binding Affinities

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonding. mdpi.com In this compound-based systems, the primary drivers for molecular recognition are often shape complementarity and favorable intermolecular interactions between the host's cavity and the guest. The binding affinity, a measure of the strength of this interaction, is determined by the sum of all non-covalent forces, including hydrogen bonds, van der Waals forces, and π-π stacking interactions. wikipedia.orgnih.gov

The design of these systems often involves a delicate balance. For example, while strong binding is often desired, in some applications, reversible binding is crucial. nih.govnih.gov The binding affinities in these systems can be quantified using various analytical techniques, providing crucial data for optimizing receptor design. osti.gov Researchers can fine-tune the binding properties by modifying the functional groups on the this compound host, thereby altering its electronic properties and steric profile to enhance selectivity for a particular guest. nih.gov

Supramolecular Polymerization and Self-Assembly of this compound Derivatives

The spontaneous organization of molecules into ordered structures is known as self-assembly, a process that can lead to the formation of supramolecular polymers. google.comrsc.org this compound derivatives are excellent candidates for creating such assemblies due to their propensity to interact in a directional and predictable manner.

Non-Covalent Interactions Driving Assembly (e.g., π-π stacking, H-bonding)

The assembly of this compound derivatives is primarily governed by a combination of non-covalent interactions. helsinki.fi

π-π Stacking: The large, electron-rich surface of the this compound core promotes strong π-π stacking interactions, where the aromatic rings of adjacent molecules align face-to-face or in a parallel-displaced manner. encyclopedia.pubuva.es This is a dominant force in the formation of columnar structures.

Hydrogen Bonding: The introduction of functional groups capable of hydrogen bonding, such as amides or carboxylic acids, onto the this compound periphery provides directional control over the self-assembly process. nih.govrsc.org These interactions can guide the molecules to assemble in specific orientations, leading to more complex and well-defined architectures. uva.nl

The interplay between these forces dictates the final structure and properties of the resulting supramolecular polymer. nih.gov

Formation of Ordered Nanostructures (e.g., fibers, vesicles)

The self-assembly of this compound derivatives can lead to a variety of well-ordered nanostructures. kinampark.com Depending on the molecular design and the assembly conditions (e.g., solvent, temperature), these molecules can form structures such as:

Fibers and Nanotubes: Driven primarily by π-π stacking, this compound units can stack one-dimensionally to form long, uniform fibers or hollow tubes. rsc.org

Vesicles: In some cases, amphiphilic this compound derivatives, which have both hydrophobic and hydrophilic parts, can assemble into spherical vesicles in solution. kinampark.com These structures consist of a bilayer membrane enclosing an aqueous core.